1-(4-Butoxy-3-methoxyphenyl)ethan-1-one
Description
1-(4-Butoxy-3-methoxyphenyl)ethan-1-one is an acetophenone derivative featuring a phenyl ring substituted with a methoxy group at position 3 and a butoxy group at position 4. This compound is structurally related to bioactive molecules in medicinal chemistry, where alkoxy substitutions are critical for modulating interactions with biological targets .
Properties
IUPAC Name |
1-(4-butoxy-3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-5-8-16-12-7-6-11(10(2)14)9-13(12)15-3/h6-7,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKHMJFNZKKYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Butoxy-3-methoxyphenyl)ethan-1-one typically involves the reaction of 4-butoxy-3-methoxybenzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(4-Butoxy-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy or methoxy groups are replaced by other functional groups.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like ethanol or dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Butoxy-3-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Butoxy-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions can modulate various cellular pathways, resulting in the compound’s observed effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares 1-(4-Butoxy-3-methoxyphenyl)ethan-1-one with structurally related acetophenone derivatives:
Key Differences and Implications
Substituent Effects on Lipophilicity :
- The butoxy group in the target compound increases logP (~3.5) compared to methoxy (~1.8) or hydroxy (~1.5) analogs, favoring blood-brain barrier penetration and CNS applications .
- Branched alkoxy chains (e.g., 3-methylbutoxy in ) slightly reduce logP due to steric effects.
Biological Activity :
- Antioxidant efficacy (as seen in ) diminishes with bulky alkoxy groups (e.g., butoxy) compared to electron-withdrawing substituents like bromo.
- Piperidine-containing analogs (e.g., ) exhibit affinity for histamine H3 receptors, suggesting that nitrogen-containing substituents enhance target specificity.
Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of 4-hydroxy-3-methoxyacetophenone with 1-bromobutane, a method analogous to procedures in . Bromophenyl derivatives (e.g., ) require additional steps like nitration and cyclization, increasing synthetic complexity.
ADMET Considerations :
Biological Activity
1-(4-Butoxy-3-methoxyphenyl)ethan-1-one, also known by its CAS number 720-81-0, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-(4-Butoxy-3-methoxyphenyl)ethan-1-one is characterized by the following structural formula:
- Molecular Formula : C13H18O3
- Molecular Weight : 222.28 g/mol
- Melting Point : 49-50 °C
The compound features a phenolic structure with a butoxy and methoxy substituent, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that related phenolic compounds can inhibit the growth of various bacteria and fungi. While specific data on 1-(4-butoxy-3-methoxyphenyl)ethan-1-one is sparse, its structural analogs suggest potential efficacy against microbial pathogens.
Cytotoxicity and Cancer Research
The cytotoxic effects of phenolic compounds have been widely studied in cancer research. For example, derivatives of phenolic compounds have demonstrated the ability to induce apoptosis in cancer cells. Preliminary studies suggest that 1-(4-butoxy-3-methoxyphenyl)ethan-1-one may also exhibit cytotoxic properties, warranting further investigation into its anti-cancer potential.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Various phenols | Inhibition of bacterial and fungal growth |
| Cytotoxicity | Phenolic derivatives | Induction of apoptosis in cancer cell lines |
| Anti-inflammatory | Similar structures | Reduction in pro-inflammatory cytokines |
| Antioxidant | Methoxy-substituted phenols | Scavenging of free radicals |
Case Study: Antimicrobial Effects
A study examining the antimicrobial properties of methoxy-substituted phenols found that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. While specific data on 1-(4-butoxy-3-methoxyphenyl)ethan-1-one was not reported, the structural similarities suggest it may possess comparable activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
